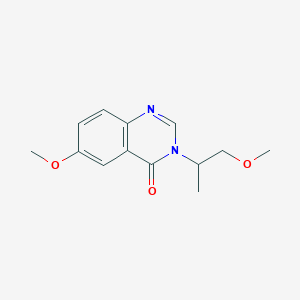![molecular formula C26H29NO4 B6087810 6,7-dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B6087810.png)
6,7-dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 6,7-dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline typically involves multiple steps, starting from simpler aromatic compounds. One common synthetic route involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with substituted benzyl halides under basic conditions. The reaction conditions often include the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
6,7-Dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield tetrahydroisoquinoline derivatives.
Scientific Research Applications
6,7-Dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are studied for their potential chemical properties and reactivity.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural isoquinoline alkaloids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 6,7-dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with receptors on cell membranes, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
6,7-Dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline can be compared with other isoquinoline derivatives, such as:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound has similar structural features but lacks the substituted benzyl group, resulting in different biological activities.
6,7-Dimethoxy-2-methyl-3,4-dihydro-1H-isoquinoline:
Properties
IUPAC Name |
6,7-dimethoxy-2-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-28-24-13-20(9-10-23(24)31-18-19-7-5-4-6-8-19)16-27-12-11-21-14-25(29-2)26(30-3)15-22(21)17-27/h4-10,13-15H,11-12,16-18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSVLNYJYKVSKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-[(2-fluorophenyl)methyl]-1-(pyrazolo[1,5-a]pyrimidine-2-carbonyl)piperidine-3-carboxylate](/img/structure/B6087732.png)

![1-methylbicyclo[2.2.1]heptan-2-amine;hydrochloride](/img/structure/B6087745.png)

![5-(Dimethylamino)-2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]pyridazin-3-one](/img/structure/B6087752.png)
![methyl 4-(5-methyl-4-{[(1S,9R)-6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl]methyl}-1,3-oxazol-2-yl)benzoate](/img/structure/B6087757.png)
![3,6-Diethyl 2-[2-(benzylamino)acetamido]-4H,5H,6H,7H-thieno[2,3-C]pyridine-3,6-dicarboxylate](/img/structure/B6087761.png)
![4-{[3-(1-isobutyl-4-piperidinyl)-1-pyrrolidinyl]carbonyl}pyridine](/img/structure/B6087769.png)
![N-[bis(4-methoxyphenyl)methyl]-2-methoxybenzamide](/img/structure/B6087775.png)
![N-{2-[(2,4-difluorophenyl)amino]-1-methyl-2-oxoethyl}-2-methylbenzamide](/img/structure/B6087785.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6087800.png)
![methyl 2-anilino-5-[4-(methylthio)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6087812.png)
![5-(4-methylphenyl)-2-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6087814.png)
![ethyl 2-{[4-(aminocarbonyl)phenyl]hydrazono}-3-oxobutanoate](/img/structure/B6087818.png)
